molecular formula C8H11ClN2O B14016321 3-(Pyridin-2-yl)oxetan-3-amine hydrochloride

3-(Pyridin-2-yl)oxetan-3-amine hydrochloride

Cat. No.: B14016321
M. Wt: 186.64 g/mol
InChI Key: JIISZKTXSVYURT-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)oxetan-3-amine hydrochloride is a chemical compound with the molecular formula C8H11ClN2O It is a derivative of oxetane, a four-membered ring containing one oxygen atom, and pyridine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yl)oxetan-3-amine hydrochloride typically involves the reaction of pyridine derivatives with oxetane intermediates. One common method includes the aza-Michael addition of heterocyclic aromatic amines to α,β-unsaturated esters, followed by cyclization to form the oxetane ring . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yl)oxetan-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring or the oxetane ring can be functionalized.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various functionalized pyridine or oxetane compounds.

Scientific Research Applications

3-(Pyridin-2-yl)oxetan-3-amine hydrochloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-yl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-3-yl)oxetan-3-amine dihydrochloride: A similar compound with a different position of the pyridine ring.

    Azetidine derivatives: Compounds with a similar four-membered ring structure but different heteroatoms.

    Pyrrolidine derivatives: Five-membered ring compounds with nitrogen atoms.

Uniqueness

3-(Pyridin-2-yl)oxetan-3-amine hydrochloride is unique due to its combination of the oxetane and pyridine rings, providing distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

3-pyridin-2-yloxetan-3-amine;hydrochloride

InChI

InChI=1S/C8H10N2O.ClH/c9-8(5-11-6-8)7-3-1-2-4-10-7;/h1-4H,5-6,9H2;1H

InChI Key

JIISZKTXSVYURT-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=CC=CC=N2)N.Cl

Origin of Product

United States

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